

Rhodium Triiodide: A Versatile Catalyst in Modern Organic Synthesis

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Compound of Interest

Compound Name: Rhodium triiodide

Cat. No.: B070022

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Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Rhodium triiodide (RhI_3) has emerged as a potent and versatile catalyst in a variety of organic transformations, enabling the efficient construction of complex molecular architectures. Its utility spans from large-scale industrial processes to intricate, stereoselective syntheses of fine chemicals and pharmaceutical intermediates. This document provides detailed application notes and experimental protocols for key reactions catalyzed by **rhodium triiodide** and its in situ generated active species, with a focus on carbonylation, carboamination, and C-H activation/intramolecular Heck-type reactions.

Carbonylation Reactions: The Monsanto Acetic Acid Process

Rhodium triiodide is a cornerstone of the Monsanto process, a landmark in industrial organic synthesis for the carbonylation of methanol to acetic acid.[1][2] The high efficiency and selectivity of this process have made it a dominant technology for acetic acid production worldwide.[2] The active catalytic species, $\text{cis-}[\text{Rh}(\text{CO})_2\text{I}_2]^-$, is formed in situ from a rhodium source, such as **rhodium triiodide**, and an iodide promoter.[1]

Quantitative Data

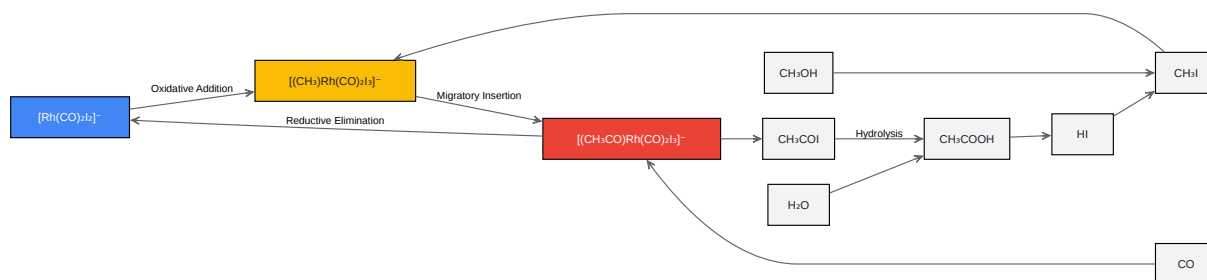
| Entry | Reactant | Product | Catalyst System | Temperature (°C) | Pressure (atm) | Selectivity (%) | Reference |
|-------|----------|-------------|----------------------------------|------------------|----------------|-----------------|-----------|
| 1 | Methanol | Acetic Acid | Rhodium source / Iodide promoter | 150-200 | 30-60 | >99 | [2] |

Experimental Protocol: Methanol Carbonylation (Monsanto Process)

Warning: This reaction involves carbon monoxide, a toxic gas, and should be carried out in a well-ventilated fume hood with appropriate safety precautions. High-pressure equipment is required.

- **Catalyst Preparation:** In a high-pressure reactor, a rhodium source (e.g., $\text{RhCl}_3 \cdot 3\text{H}_2\text{O}$ or a pre-formed rhodium carbonyl complex) and a source of iodide (typically hydroiodic acid or methyl iodide) are dissolved in a mixture of acetic acid and water.[1]
- **Reaction Setup:** The reactor is sealed and purged with nitrogen, followed by pressurization with carbon monoxide.
- **Reaction Conditions:** The reactor is heated to 150-200 °C, and the pressure is maintained at 30-60 atm with a continuous feed of carbon monoxide.[2] Methanol is continuously fed into the reactor.
- **Work-up and Product Isolation:** The product mixture is continuously withdrawn from the reactor. Acetic acid is separated from the catalyst solution and other components by distillation. The catalyst solution is recycled back to the reactor.

Catalytic Cycle



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Monsanto Acetic Acid Process Catalytic Cycle

Intramolecular Carboamination of Alkynes

Rhodium triiodide has been shown to be an effective catalyst for the intramolecular carboamination of alkynes, providing access to valuable polysubstituted indole derivatives. This reaction proceeds with high efficiency and a broad substrate scope, tolerating a variety of functional groups.[3]

Quantitative Data

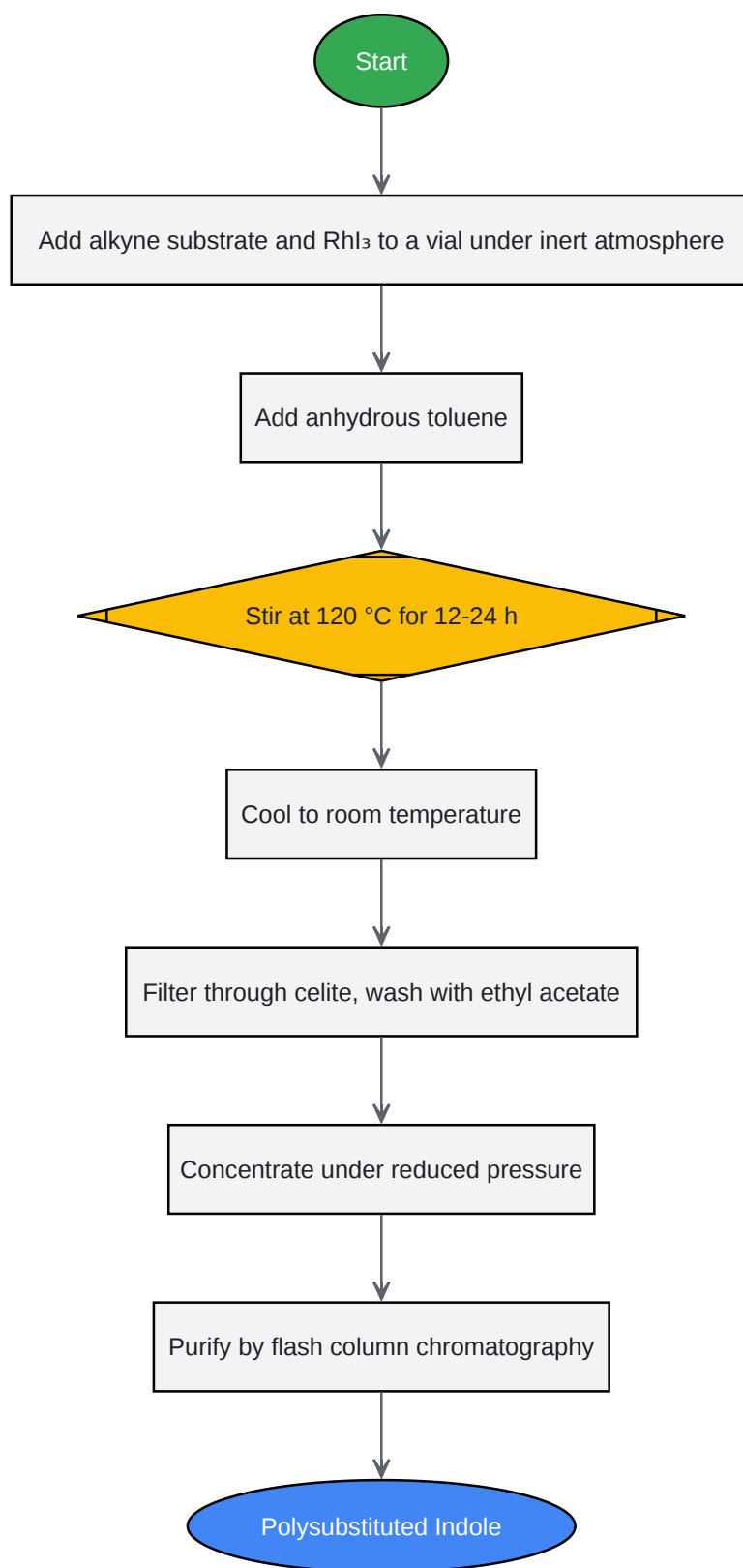
| Entry | Substrate | Product | Catalyst Loading (mol%) | Yield (%) | Reference |
|-------|--|--------------------------------------|-------------------------|-----------|-----------|
| 1 | N-(2-ethynylphenyl)-N-allylmethanamine | 1-allyl-2-methyl-1H-indole | 5 | 98 | [3] |
| 2 | N-(2-ethynylphenyl)-N-(2-methylallyl)methanamine | 2-methyl-1-(2-methylallyl)-1H-indole | 5 | 95 | [3] |
| 3 | N-allyl-N-(2-ethynyl-4-fluorophenyl)methanamine | 1-allyl-5-fluoro-2-methyl-1H-indole | 5 | 88 | [3] |
| 4 | N-allyl-N-(2-ethynyl-4-methoxyphenyl)methanamine | 1-allyl-5-methoxy-2-methyl-1H-indole | 5 | 92 | [3] |

Experimental Protocol: Synthesis of Polysubstituted Indoles

- **Reaction Setup:** To an oven-dried vial under an inert atmosphere (e.g., nitrogen or argon), add the alkyne substrate (1.0 equiv) and **rhodium triiodide** (0.05 equiv).
- **Solvent Addition:** Add anhydrous toluene via syringe.
- **Reaction Conditions:** Seal the vial and stir the reaction mixture at 120 °C for the specified time (typically 12-24 hours), or until reaction completion is indicated by TLC or GC-MS analysis.

- **Work-up and Purification:** Cool the reaction mixture to room temperature. Filter the mixture through a pad of celite, washing with ethyl acetate. Concentrate the filtrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to afford the desired polysubstituted indole.

Proposed Reaction Workflow



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Workflow for RhI₃-Catalyzed Carboamination

C-H Activation / Intramolecular Heck-Type Reactions

Rhodium(III) catalysts, often generated from precursors like **rhodium triiodide**, are highly effective in directing C-H activation for subsequent intramolecular transformations, such as Heck-type cyclizations. Carboxylic acids have been successfully employed as directing groups in these reactions, enabling the synthesis of complex heterocyclic scaffolds like dihydrobenzofurans and dihydrobenzopyrans.^[4] These reactions often utilize a co-oxidant, such as copper(II) acetate, to regenerate the active Rh(III) catalyst.^[4]

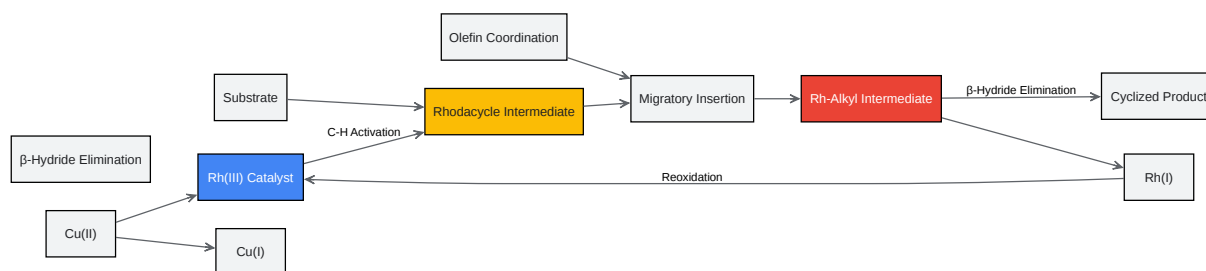
Quantitative Data

| Entry | Substrate | Product | Catalyst System | Oxidant | Yield (%) | Reference |
|-------|-----------------------------------|--|-------------------------------------|----------------------|-----------|-----------|
| 1 | 2-allyloxybenzoic acid | 3-methyl-2,3-dihydrobenzofuran | [RhCpCl ₂] ₂ | Cu(OAc) ₂ | 83 | [4] |
| 2 | 2-(but-3-en-1-yloxy)benzoic acid | 3,4-dihydro-2H-benzo[b][1,4]oxepine | [RhCpCl ₂] ₂ | Cu(OAc) ₂ | 75 | [4] |
| 3 | 2-allyl-2-phenylacetic acid | 4-phenyl-3,4-dihydronaphthalen-1(2H)-one | [RhCpCl ₂] ₂ | Cu(OAc) ₂ | 65 | [4] |
| 4 | 2-(allyloxy)-6-methylbenzoic acid | 3,8-dimethyl-2,3-dihydrobenzofuran | [RhCpCl ₂] ₂ | Cu(OAc) ₂ | 77 | [4] |

Experimental Protocol: Intramolecular Heck-Type Reaction

- Reaction Setup:** In a sealed tube, combine the carboxylic acid substrate (1.0 equiv), the rhodium catalyst (e.g., [RhCp*Cl₂]₂, 2.5 mol%), and the oxidant (e.g., Cu(OAc)₂, 2.0 equiv).
- Solvent Addition:** Add a suitable solvent, such as tert-amyl alcohol.
- Reaction Conditions:** Seal the tube and heat the reaction mixture at a specified temperature (e.g., 100 °C) for a designated time (typically 12-24 hours).
- Work-up and Purification:** After cooling to room temperature, dilute the reaction mixture with a suitable organic solvent (e.g., ethyl acetate) and filter through a plug of silica gel. Concentrate the filtrate under reduced pressure. Purify the residue by flash column chromatography to yield the desired cyclized product.

Proposed Catalytic Cycle



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Rh(III)-Catalyzed Intramolecular Heck-Type Reaction

Conclusion

Rhodium triiodide serves as a robust and versatile catalyst precursor for a range of important organic transformations. Its application in the industrial-scale Monsanto process highlights its efficiency and stability. Furthermore, its utility in finer chemical synthesis, such as in carboamination and C-H activation reactions, demonstrates its capacity for constructing complex molecular frameworks with high precision. The protocols and data presented herein provide a foundation for researchers to explore and apply the rich catalytic chemistry of **rhodium triiodide** in their synthetic endeavors.

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References

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- 4. Rh(III)-Catalyzed Intramolecular Hydroarylation, Amidoarylation, and Heck-type Reaction: Three Distinct Pathways Determined by Amide Directing Group - PMC [pmc.ncbi.nlm.nih.gov]
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